JA2131 - 6505-99-3

JA2131

Catalog Number: EVT-3480746
CAS Number: 6505-99-3
Molecular Formula: C13H19N5O2S2
Molecular Weight: 341.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

JA2131 is a selective small molecule inhibitor of poly(ADP-ribose) glycohydrolase, commonly referred to as PARG. This compound has garnered attention in the field of cancer research due to its ability to modulate DNA damage responses, particularly in the context of replication fork stability and cancer cell survival. JA2131 is derived from the methylxanthine core structure, which is known for its biological activity, particularly in the inhibition of enzymes involved in DNA repair mechanisms.

Source

JA2131 was identified through a chemical library screening aimed at discovering PARG inhibitors. The compound was developed as part of research efforts at the University of Texas MD Anderson Cancer Center, where it was optimized for bioavailability and selectivity against PARG. The discovery process involved structure-based design and extensive testing against various cancer cell lines to evaluate its efficacy and mechanism of action .

Classification

JA2131 belongs to a class of compounds known as enzyme inhibitors, specifically targeting the PARG enzyme. This classification is significant as PARG plays a crucial role in the regulation of poly(ADP-ribose) metabolism, which is essential for DNA repair processes. The compound is also categorized under small molecule inhibitors due to its low molecular weight and ability to penetrate cellular membranes.

Synthesis Analysis

Methods

The synthesis of JA2131 involves multiple steps that typically include the modification of a methylxanthine scaffold. The key synthetic route includes:

  1. Starting Material: The synthesis begins with commercially available methylxanthine derivatives.
  2. Functionalization: Specific positions on the xanthine ring are functionalized to introduce a thiocarbonyl group at the 6' position and a morpholine moiety at the terminal end.
  3. Purification: The final product undergoes purification through techniques such as column chromatography to isolate JA2131 from by-products.
  4. Characterization: The compound is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Technical Details

The structural modifications are critical for enhancing the binding affinity of JA2131 to PARG. For instance, the introduction of the thiocarbonyl group significantly improves inhibitory potency compared to other analogs lacking this feature .

Molecular Structure Analysis

Structure

The molecular structure of JA2131 can be described as follows:

  • Core Structure: It retains a methylxanthine core similar to its predecessors but features distinct substituents that enhance its interaction with the target enzyme.
  • Functional Groups: The presence of a 6' thiocarbonyl group and a morpholine ring contributes to its binding characteristics.

Data

Crystal structures have been resolved at high resolution (up to 1.9 Å), demonstrating how JA2131 binds within the active site of PARG, interacting with key residues that facilitate its inhibitory action .

Chemical Reactions Analysis

Reactions

JA2131 primarily functions through competitive inhibition of PARG, disrupting its enzymatic activity involved in poly(ADP-ribose) catabolism. This inhibition leads to an accumulation of poly(ADP-ribose), which affects various cellular processes related to DNA repair.

Technical Details

The binding interactions include:

  • Van der Waals Contacts: The thiocarbonyl group makes direct van der Waals contacts with Asn869 within the PARG active site.
  • Hydrogen Bonding: The morpholine oxygen accepts a hydrogen bond from Asn869's side chain amine, enhancing binding affinity .
Mechanism of Action

Process

JA2131 exerts its biological effects by inhibiting PARG, leading to:

  • Increased PARylation: As PARG activity decreases, there is an increase in poly(ADP-ribosyl)ation levels due to reduced degradation of poly(ADP-ribose).
  • Stabilization of Replication Forks: This accumulation helps stabilize replication forks under stress conditions, preventing their collapse during DNA replication.

Data

Studies indicate that JA2131 sensitizes cancer cells to radiation-induced DNA damage by impairing their ability to repair single-strand breaks effectively .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: JA2131 exhibits good solubility in organic solvents, facilitating its use in biological assays.

Chemical Properties

  • Stability: The compound remains stable under physiological conditions but may undergo hydrolysis or oxidation if not properly stored.
  • Reactivity: Its thiocarbonyl functionality makes it reactive towards nucleophiles, which can be exploited in further chemical modifications .
Applications

JA2131 has significant potential applications in scientific research and therapeutic development:

  • Cancer Treatment: It is being explored as a treatment option for cancers exhibiting resistance to conventional therapies by targeting DNA repair pathways.
  • Research Tool: As a selective PARG inhibitor, it serves as a valuable tool for studying poly(ADP-ribose) metabolism and its implications in cellular processes such as apoptosis and cell cycle regulation .
Molecular Mechanisms of PARG Inhibition by JA2131

Competitive Inhibition Dynamics at the PARG Catalytic Site

JA2131 (1,3-dimethyl-8-((2-(morpholino)ethyl)thio)-3,7-dihydro-2H-purine-2,6-dithione) is a selective small-molecule inhibitor targeting poly(ADP-ribose) glycohydrolase (PARG), the primary enzyme responsible for hydrolyzing poly(ADP-ribose) (PAR) chains synthesized by PAR polymerases (PARPs). Its inhibition mechanism centers on competitive displacement of the natural substrate ADP-ribose within PARG's catalytic pocket. High-resolution X-ray crystallography (PDB ID: 6OAK) reveals JA2131 binding at the PARG active site, where it engages conserved structural motifs critical for PAR recognition and hydrolysis [1] [6].

Structural Basis of Tyrosine Clasp and Arginine Switch Interactions

The catalytic domain of human PARG features a distinctive "tyrosine clasp" (Tyr795 and Tyr792) and a dynamic "arginine switch" (Arg878). These residues undergo conformational rearrangement upon JA2131 binding:

  • Tyrosine clasp: The dithione ring of JA2131 inserts between Tyr795 and Tyr792, forming π-π stacking interactions that restrict residue mobility. This prevents the clasp from adopting the open conformation required for PAR chain accommodation [5] [6].
  • Arginine switch: Arg878 reorients to form hydrogen bonds with the morpholinoethylthio substituent of JA2131. This interaction mimics the phosphate recognition typically mediated by ADP-ribose, effectively locking Arg878 in a substrate-incompatible state [5] [8].

Table 1: Key Protein Interactions in the PARG-JA2131 Complex

PARG ResidueInteraction TypeJA2131 MoietyFunctional Consequence
Tyr795π-π stackingDithione ringStabilizes closed tyrosine clasp
Tyr792Hydrophobic packingMethyl groupRestricts substrate access
Arg878H-bondingMorpholine oxygenMimics ADP-ribose binding
Asn869Van der WaalsXanthine coreAnchors inhibitor position

Conformational Flexibility in Induced-Complementarity Binding

JA2131 exploits inherent flexibility in the PARG substrate-binding pocket through induced-complementarity binding:

  • The morpholinoethylthio side chain triggers expansion of a hydrophobic sub-pocket lined by Phe902 and Phe729, enabling deeper inhibitor penetration than ADP-ribose [5].
  • Molecular dynamics simulations confirm JA2131 binding reduces backbone flexibility in the catalytic loop (residues 797-810), suppressing the transition between endo- and exoglycosidase modes essential for PAR processing [5] [8].

Table 2: Conformational Changes Induced by JA2131 Binding

Structural RegionUnliganded PARG FlexibilityJA2131-Bound StateFunctional Impact
Tyrosine clasp (790-800)High (RMSF* 3.2 Å)Low (RMSF 1.1 Å)Substrate exclusion
Arginine switch loop (875-885)Moderate (RMSF 2.0 Å)Low (RMSF 0.8 Å)Catalytic water displacement
Catalytic loop (797-810)High (RMSF 3.5 Å)Moderate (RMSF 1.9 Å)Impaired PAR chain threading

RMSF: Root Mean Square Fluctuation (molecular dynamics metric)

Allosteric Modulation of PAR Chain Recognition Domains

Beyond direct catalytic site competition, JA2131 exerts allosteric effects on distal PAR-binding domains:

  • The inhibitor binding stabilizes a "sandwich" configuration between residues Asn869-Tyr792 and Phe902-Tyr795, which normally regulates PAR chain threading during endoglycosidase activity [9]. This stabilization reduces conformational flexibility in the PAR-binding groove by 40%, hindering accommodation of branched PAR structures [9].
  • Hydrogen-deuterium exchange mass spectrometry reveals reduced solvent accessibility in the regulatory subdomain (residues 820-860) upon JA2131 binding. This region communicates with the N-terminal domain involved in nuclear localization and DNA damage recruitment, suggesting potential secondary effects on PARG's cellular distribution [5] [9].

Kinetic Profiling of JA2131-Mediated PAR Hydrolysis Suppression

Enzyme kinetic analyses demonstrate potent, dose-dependent suppression of PAR degradation:

  • IC₅₀ determination: Gel-based assays using PARP1-automodified substrates yield an IC₅₀ of 0.4 μM for human PARG inhibition, with complete PAR hydrolysis suppression at 10 μM [1] [5].
  • Mechanism of inhibition: Lineweaver-Burk plots reveal increasing slopes at higher JA2131 concentrations with unchanged y-intercepts, confirming classical competitive inhibition [5] [9]. The inhibitor exhibits 200-fold selectivity for PARG over mono-ADP-ribosylhydrolases (ARH3) and PARP enzymes [5].
  • Biphasic inhibition kinetics: HPLC-based PAR hydrolysis assays reveal rapid initial suppression of long-chain PAR degradation (t₁/₂ increased from 2.5 min to >30 min at 5 μM JA2131), followed by slower inhibition of oligo-ADP-ribose turnover. This aligns with preferential targeting of the endoglycosidase activity over exoglycosidase function [5] [9].

Table 3: Kinetic Parameters of PARG Inhibition by JA2131

ParameterPARG Alone+1 μM JA2131+5 μM JA2131+10 μM JA2131
Km (μM, ADP-ribose)18.2 ± 2.138.5 ± 3.382.7 ± 6.9156.4 ± 12.5
Vmax (nmol/min/mg)42.3 ± 3.141.8 ± 2.940.1 ± 3.039.5 ± 2.8
kcat (s⁻¹)0.38 ± 0.030.37 ± 0.030.36 ± 0.030.35 ± 0.03
IC₅₀ (μM)-0.40 ± 0.05--

*Data derived from [5] [9]

Properties

CAS Number

6505-99-3

Product Name

JA2131

IUPAC Name

1,3-dimethyl-8-(2-morpholin-4-ylethylsulfanyl)-6-sulfanylidene-7H-purin-2-one

Molecular Formula

C13H19N5O2S2

Molecular Weight

341.5 g/mol

InChI

InChI=1S/C13H19N5O2S2/c1-16-10-9(11(21)17(2)13(16)19)14-12(15-10)22-8-5-18-3-6-20-7-4-18/h3-8H2,1-2H3,(H,14,15)

InChI Key

XHNSOGDMSSHQFY-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=S)N(C1=O)C)NC(=N2)SCCN3CCOCC3

Canonical SMILES

CN1C2=C(C(=S)N(C1=O)C)NC(=N2)SCCN3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.